molecular formula C17H18N2O2 B8380063 N-phenyl-N'-(7-hydroxy-5,6,7,8-tetrahydro-1-naphthalenyl)urea

N-phenyl-N'-(7-hydroxy-5,6,7,8-tetrahydro-1-naphthalenyl)urea

Cat. No. B8380063
M. Wt: 282.34 g/mol
InChI Key: ZIRJJNCBMKJUFD-UHFFFAOYSA-N
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Patent
US07612113B2

Procedure details

To a solution of 8-amino-1,2,3,4-tetrahydro-naphthalen-2-ol (20.0 mg, 0.123 mmol) in 1,4-dioxane (1.0 mL) was added phenyl isocyanate. (14.6 mg, 0.123 mmol) at room temperature. The mixture was stirred for 16 hours, and then added diisopropyl ether and hexane. The precipitate was filtered and dried to give N-phenyl-N′-(7-hydroxy-5,6,7,8-tetrahydro-1-naphthalenyl)urea (17.8 mg, 51% yield).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][CH:9]([OH:12])[CH2:8][CH2:7]2.[C:13]1([N:19]=[C:20]=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(OC(C)C)(C)C.CCCCCC>O1CCOCC1>[C:13]1([NH:19][C:20]([NH:1][C:2]2[C:11]3[CH2:10][CH:9]([OH:12])[CH2:8][CH2:7][C:6]=3[CH:5]=[CH:4][CH:3]=2)=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
NC=1C=CC=C2CCC(CC12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=2CCC(CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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